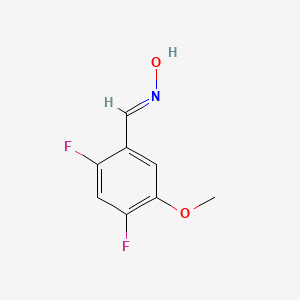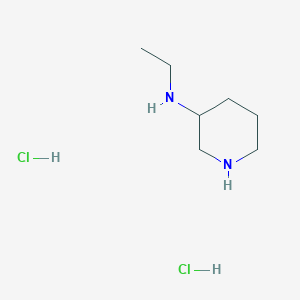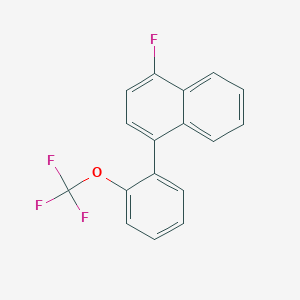
1-Fluoro-4-(2-(trifluoromethoxy)phenyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Fluoro-4-(2-(trifluoromethoxy)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4O It is a fluorinated aromatic compound that features both a naphthalene ring and a trifluoromethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-(2-(trifluoromethoxy)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules .
Industrial Production Methods
The use of stable and readily available reagents, along with the mild reaction conditions, makes this method suitable for industrial applications .
化学反応の分析
Types of Reactions
1-Fluoro-4-(2-(trifluoromethoxy)phenyl)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .
科学的研究の応用
1-Fluoro-4-(2-(trifluoromethoxy)phenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorinated structure makes it useful in the study of fluorine-containing biomolecules.
Medicine: Fluorinated compounds are often explored for their potential pharmaceutical applications, including drug development.
Industry: The compound can be used in the development of advanced materials, such as coatings and polymers.
作用機序
The mechanism of action of 1-Fluoro-4-(2-(trifluoromethoxy)phenyl)naphthalene involves its interaction with molecular targets through its fluorinated aromatic structure. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The exact molecular targets and pathways depend on the specific application and context.
類似化合物との比較
Similar Compounds
- 1-Fluoro-2-(4-(trifluoromethoxy)phenyl)naphthalene
- 1-Fluoro-4-(trifluoromethoxy)benzene
- 4-(Trifluoromethoxy)phenylboronic acid
Uniqueness
1-Fluoro-4-(2-(trifluoromethoxy)phenyl)naphthalene is unique due to the combination of a naphthalene ring and a trifluoromethoxyphenyl group. This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of multiple fluorine atoms also enhances its potential for various applications in research and industry .
特性
分子式 |
C17H10F4O |
|---|---|
分子量 |
306.25 g/mol |
IUPAC名 |
1-fluoro-4-[2-(trifluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4O/c18-15-10-9-12(11-5-1-2-6-13(11)15)14-7-3-4-8-16(14)22-17(19,20)21/h1-10H |
InChIキー |
RXXKCQCYRSPBOM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=CC=CC=C3OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


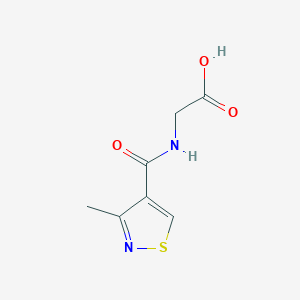
![(1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.0(2),(1)(1).0,]pentadeca-4(9),5,7,13-tetraene-3,10-dione](/img/structure/B14771680.png)
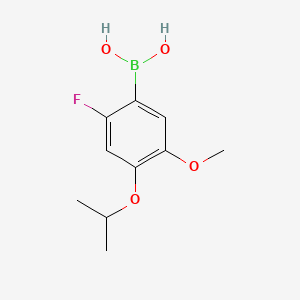
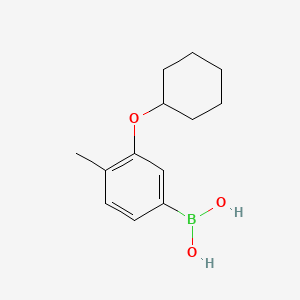
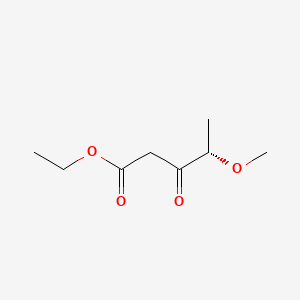


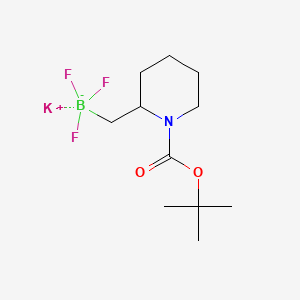
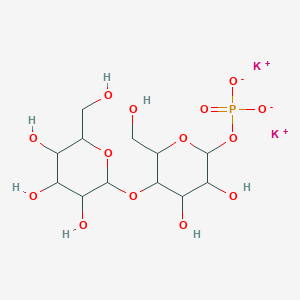
![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B14771728.png)
![(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B14771737.png)

